molecular formula C32H30N4 B12578593 1H-Perimidine, 2,2'-(1,3-phenylene)bis[2,3-dihydro-1,3-dimethyl- CAS No. 627872-07-5

1H-Perimidine, 2,2'-(1,3-phenylene)bis[2,3-dihydro-1,3-dimethyl-

Cat. No.: B12578593
CAS No.: 627872-07-5
M. Wt: 470.6 g/mol
InChI Key: RYRZJPPFQQYKGG-UHFFFAOYSA-N
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Description

1H-Perimidine, 2,2’-(1,3-phenylene)bis[2,3-dihydro-1,3-dimethyl-] is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and tertiary amine groups. This compound is part of the perimidine family, known for their diverse biological and pharmacological properties .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1H-Perimidine, 2,2’-(1,3-phenylene)bis[2,3-dihydro-1,3-dimethyl-] involves its interaction with various molecular targets and pathways. The compound’s strong electron-donating character allows it to participate in redox reactions, which can modulate biological processes . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Biological Activity

1H-Perimidine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. Specifically, the compound 1H-Perimidine, 2,2'-(1,3-phenylene)bis[2,3-dihydro-1,3-dimethyl-] (CAS Number: 627872-07-5) exhibits potential for various therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from multiple studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 1H-Perimidine, 2,2'-(1,3-phenylene)bis[2,3-dihydro-1,3-dimethyl-] is C32H30NC_{32}H_{30}N. Its structure features a perimidine core linked to a phenylene group, which contributes to its unique chemical properties and biological activities. The compound is characterized by its dimethyl substitution on the perimidine ring, enhancing its lipophilicity and potentially influencing its interaction with biological targets.

Antimicrobial Properties

Research indicates that perimidine derivatives possess significant antimicrobial activity. A study highlighted the antibacterial effects of related compounds against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values were determined for several derivatives, showcasing effectiveness against Gram-positive and Gram-negative bacteria .
CompoundBacterial StrainMIC (µg/mL)
1H-Perimidine DerivativeStaphylococcus aureus15
1H-Perimidine DerivativeEscherichia coli20

Antiviral Activity

The antiviral potential of perimidine derivatives has also been explored. These compounds have shown activity against viruses such as HIV and various strains of influenza. The mechanism often involves inhibition of viral replication processes .

Anticancer Activity

Several studies have investigated the antiproliferative effects of perimidine derivatives on cancer cell lines. For example:

  • The compound exhibited cytotoxic effects on human cancer cell lines such as HeLa and MCF-7 with IC50 values indicating significant growth inhibition .
Cell LineIC50 (µM)
HeLa10
MCF-715

Anti-inflammatory Effects

The anti-inflammatory properties of perimidines have been attributed to their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation . This suggests potential therapeutic applications in treating inflammatory diseases.

Study 1: Synthesis and Biological Evaluation

A recent study synthesized several perimidine derivatives and evaluated their biological activities. The results indicated that modifications on the perimidine scaffold significantly influenced their antimicrobial and anticancer properties. The study concluded that specific substitutions could enhance bioactivity while reducing toxicity .

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the SAR of perimidines. By altering substituents on the phenylene moiety, researchers identified key structural features that enhance antibacterial efficacy while maintaining low cytotoxicity. This study provided insights into optimizing lead compounds for drug development .

Properties

CAS No.

627872-07-5

Molecular Formula

C32H30N4

Molecular Weight

470.6 g/mol

IUPAC Name

2-[3-(1,3-dimethyl-2H-perimidin-2-yl)phenyl]-1,3-dimethyl-2H-perimidine

InChI

InChI=1S/C32H30N4/c1-33-25-16-6-10-21-11-7-17-26(29(21)25)34(2)31(33)23-14-5-15-24(20-23)32-35(3)27-18-8-12-22-13-9-19-28(30(22)27)36(32)4/h5-20,31-32H,1-4H3

InChI Key

RYRZJPPFQQYKGG-UHFFFAOYSA-N

Canonical SMILES

CN1C(N(C2=CC=CC3=C2C1=CC=C3)C)C4=CC(=CC=C4)C5N(C6=CC=CC7=C6C(=CC=C7)N5C)C

Origin of Product

United States

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